1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol
Description
Properties
IUPAC Name |
1-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-7-3-6-10-17(13)22-12-11-20-16-9-5-4-8-15(16)19-18(20)14(2)21/h3-10,14,21H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXNSIFGFDYLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Attachment of the 2-(2-methylphenoxy)ethyl group: This step involves the alkylation of the benzimidazole core with 2-(2-methylphenoxy)ethyl halide in the presence of a base such as potassium carbonate.
Introduction of the ethanol moiety: The final step involves the reduction of the intermediate compound to introduce the ethanol group, typically using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include:
Oxidation: 1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}acetaldehyde or 1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}acetic acid.
Reduction: Dihydro derivatives of the benzimidazole ring.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The benzimidazole core is known to bind to various proteins, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 1-Position
(±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol
- Structure: Features an allyl group (CH₂CHCH₂) at the 1-position and ethanol at the 2-position.
- Synthesis: Prepared by reacting (±)-1-(1H-benzimidazol-2-yl)ethanol with allyl bromide .
- Properties: The allyl group introduces π-electron density but lacks the aromaticity and bulk of the 2-methylphenoxyethyl group. Its crystal packing relies on hydrogen bonds, similar to the target compound, but with weaker van der Waals interactions due to the smaller substituent .
1-[1-(Difluoromethyl)-1H-benzimidazol-2-yl]ethanol
- Structure : Contains a difluoromethyl (CF₂H) group at the 1-position.
- Properties: The electron-withdrawing CF₂H group enhances electrophilicity at the benzimidazole core, contrasting with the electron-donating 2-methylphenoxyethyl group. This difference impacts reactivity in substitution and condensation reactions .
1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol
- Structure: A fluorobenzyl substituent at the 1-position and methanol at the 2-position.
- Applications: The fluorine atom improves metabolic stability and membrane permeability compared to non-fluorinated analogs. However, the methanol group has lower hydrogen-bonding capacity than ethanol .
Functional Group Variations at the 2-Position
(1H-Benzimidazole-2-yl)methanol Derivatives
- Structure: Methanol (CH₂OH) at the 2-position.
- Reactivity: Undergoes oxidation to carboxylic acids (e.g., benzimidazole-2-carboxylic acids) or chlorination to 2-(chloromethyl) derivatives. The ethanol group in the target compound offers similar reactivity but with slightly steric hindrance .
1-(1H-Benzimidazol-2-yl)-2-[(Substituted Phenyl)amino]ethanones
Data Table: Key Comparisons
Research Findings and Implications
- Synthetic Flexibility: The target compound’s phenoxyethyl group can be modified using methods analogous to allyl or difluoromethyl derivatives, enabling tailored lipophilicity .
- The 2-methylphenoxyethyl group may enhance binding to hydrophobic enzyme pockets .
- Physicochemical Properties: The ethanol group improves aqueous solubility compared to ketone or chloromethyl analogs, while the phenoxyether moiety balances this with membrane permeability .
Biological Activity
The compound 1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : C17H18N2O2
- Molecular Weight : 282.34 g/mol
- CAS Number : Not specified in the search results but related compounds have been documented.
Biological Activity Overview
Benzimidazole derivatives, including the target compound, exhibit a wide range of biological activities. The following sections detail specific activities and findings related to This compound .
Antimicrobial Activity
Recent studies have shown that benzimidazole derivatives possess significant antimicrobial properties. For instance:
- Activity Against Bacteria : Compounds with a similar structure demonstrated effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 6.12 µM against S. aureus and 25 µM against E. coli .
Anticancer Properties
Benzimidazole derivatives have also been investigated for their anticancer potential:
- Cell Proliferation Inhibition : Certain benzimidazole compounds have shown the ability to inhibit cell proliferation in various cancer cell lines. For example, compounds similar to the target compound exhibited selective activity against lung cancer cells (HCC827) with notable IC50 values .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural modifications:
- Key Modifications : The presence of specific substituents on the benzimidazole nucleus can enhance activity. For example, modifications at the 2-position of the benzimidazole ring have been linked to increased efficacy against various pathogens and cancer cell lines .
Case Studies
Several studies have highlighted the biological activity of benzimidazole derivatives:
| Study Reference | Compound Tested | Activity Observed | MIC/IC50 Values |
|---|---|---|---|
| Bansal & Silakari (2012) | Various benzimidazoles | Antimicrobial | MIC as low as 6.12 µM |
| Luo et al. (2015) | Benzimidazole-based triazoles | Antiviral (HCV) | EC50 values 3.0 nM |
| Birajdar et al. (2013) | Amino alcohol derivatives | Antibacterial | Moderate activity against E. coli |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol and related benzimidazole derivatives?
- Methodological Answer : The compound can be synthesized via multistep reactions starting from 1H-benzimidazole. For example, acetylation of 1H-benzimidazole with acetyl chloride under reflux yields 1-(1H-benzimidazol-2-yl)ethanone (a key intermediate) . Subsequent alkylation with 2-(2-methylphenoxy)ethyl halides, followed by reduction (e.g., NaBH₄ or LiAlH₄), produces the ethanol derivative. Critical steps include reflux conditions (~2–6 hours), solvent selection (ethanol, methanol), and purification via recrystallization .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H-NMR : The benzimidazole protons (aromatic region, δ 7.1–8.3 ppm) and the methylphenoxy group (singlet for methyl at δ ~2.3 ppm) are key identifiers. The ethanol moiety’s hydroxyl proton may appear as a broad peak at δ ~1.5–2.5 ppm .
- IR : Stretching vibrations for -OH (~3200–3500 cm⁻¹), C=N (~1600 cm⁻¹), and ether C-O (~1250 cm⁻¹) confirm functional groups .
Q. What are the recommended protocols for purity assessment and chromatographic analysis?
- Methodological Answer : Use TLC (silica gel, benzene/chloroform/methanol 60:20:20) to monitor reaction progress. For HPLC, a C18 column with UV detection at 254 nm is effective. Purity >95% is typically achieved via recrystallization from aqueous ethanol .
Advanced Research Questions
Q. How does the substitution pattern on the benzimidazole core influence biological activity (e.g., antitumor, anti-inflammatory)?
- Methodological Answer : Substituents like 2-methylphenoxyethyl groups enhance lipophilicity, improving membrane permeability. For antitumor activity (e.g., against MCF7 cells), electron-withdrawing groups (e.g., halides) on the phenyl ring increase cytotoxicity. SAR studies require in vitro assays (MTT) and molecular docking to validate targets like tubulin or kinases .
Q. What crystallographic strategies are optimal for resolving structural ambiguities in benzimidazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Key parameters: high-resolution data (≤0.8 Å), twinning analysis for complex crystals, and hydrogen-bonding network mapping. The 2-methylphenoxy group’s orientation can be validated via torsional angles .
Q. How can kinetic studies optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Use pseudo-first-order kinetics to assess alkylation rates. Vary temperature (60–100°C), solvent polarity (DMF vs. ethanol), and catalyst (e.g., K₂CO₃). Activation energy (Eₐ) calculations via Arrhenius plots identify optimal conditions. Side reactions (e.g., over-alkylation) are minimized at 80°C in ethanol .
Q. What in vivo models are suitable for evaluating neuroprotective effects of benzimidazole derivatives?
- Methodological Answer : Ethanol-induced neurodegeneration in rats is a validated model. Assess oxidative stress markers (SOD, catalase) and neuroinflammation (TNF-α, NF-κB) via ELISA. Dosage: 10–50 mg/kg (oral). Histopathology (hippocampal neurons) and behavioral tests (Morris water maze) confirm efficacy .
Q. How do pH and solvent stability impact the compound’s applicability in biological assays?
- Methodological Answer : Stability studies in buffers (pH 1–10) at 37°C show degradation <10% at pH 7.4 (24 hours). For aqueous solubility, use DMSO stock solutions (<0.1% v/v). LC-MS identifies degradation products (e.g., oxidized ethanol moiety) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
